molecular formula C5H11F2N B15278640 3,3-Difluoro-2-methylbutan-1-amine

3,3-Difluoro-2-methylbutan-1-amine

Cat. No.: B15278640
M. Wt: 123.14 g/mol
InChI Key: XTUXSABSTTYHNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-2-methylbutan-1-amine is an organic compound with the molecular formula C5H11F2N It is a derivative of butanamine, where two hydrogen atoms on the third carbon are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2-methylbutan-1-amine can be achieved through several methods. One common approach involves the fluorination of 2-methylbutan-1-amine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under controlled conditions to ensure the selective introduction of fluorine atoms .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2-methylbutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro ketones, while substitution reactions can produce a variety of functionalized amines .

Scientific Research Applications

3,3-Difluoro-2-methylbutan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-methylbutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to specific biological effects. The exact pathways and targets depend on the context of its application .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluoro-2-methylbutan-1-amine hydrochloride
  • ®-3,3-Difluoro-2-methylbutan-1-amine
  • (S)-3,3-Difluoro-2-methylbutan-1-amine

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

Molecular Formula

C5H11F2N

Molecular Weight

123.14 g/mol

IUPAC Name

3,3-difluoro-2-methylbutan-1-amine

InChI

InChI=1S/C5H11F2N/c1-4(3-8)5(2,6)7/h4H,3,8H2,1-2H3

InChI Key

XTUXSABSTTYHNJ-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.